Malolactomycin A
CAS No.: 135667-47-9
Cat. No.: VC21250187
Molecular Formula: C63H111N3O20
Molecular Weight: 1230.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 135667-47-9 |
|---|---|
| Molecular Formula | C63H111N3O20 |
| Molecular Weight | 1230.6 g/mol |
| IUPAC Name | 3-[[17-[(E)-10-[(N,N'-dimethylcarbamimidoyl)amino]-4-methyldec-4-en-2-yl]-5,7,9,11,21,25,27,29,31,35,37,38,39-tridecahydroxy-10,16,20,22,26,30,34-heptamethyl-19-oxo-18,41-dioxabicyclo[35.3.1]hentetraconta-12,14,22-trien-3-yl]oxy]-3-oxopropanoic acid |
| Standard InChI | InChI=1S/C63H111N3O20/c1-35(18-14-12-13-17-25-66-62(64-10)65-11)26-39(5)59-38(4)19-15-16-20-48(69)40(6)51(72)29-45(68)27-44(67)28-46(84-57(79)33-56(77)78)30-47-31-54(75)60(81)63(83,86-47)34-55(76)36(2)21-23-49(70)41(7)52(73)32-53(74)42(8)50(71)24-22-37(3)58(80)43(9)61(82)85-59/h15-16,18-20,22,36,38-55,58-60,67-76,80-81,83H,12-14,17,21,23-34H2,1-11H3,(H,77,78)(H2,64,65,66)/b19-15?,20-16?,35-18+,37-22? |
| Standard InChI Key | HCSHWQXRBDBMGW-MBYNJCDZSA-N |
| Isomeric SMILES | CC1CCC(C(C(CC(C(C(CC=C(C(C(C(=O)OC(C(C=CC=CC(C(C(CC(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)O)C)O)C)C(C)C/C(=C/CCCCCNC(=NC)NC)/C)C)O)C)O)C)O)O)C)O |
| SMILES | CC1CCC(C(C(CC(C(C(CC=C(C(C(C(=O)OC(C(C=CC=CC(C(C(CC(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)O)C)O)C)C(C)CC(=CCCCCCNC(=NC)NC)C)C)O)C)O)C)O)O)C)O |
| Canonical SMILES | CC1CCC(C(C(CC(C(C(CC=C(C(C(C(=O)OC(C(C=CC=CC(C(C(CC(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)O)C)O)C)C(C)CC(=CCCCCCNC(=NC)NC)C)C)O)C)O)C)O)O)C)O |
Introduction
Structural Characteristics
Malolactomycin A is a 40-membered macrolide characterized by a complex molecular structure. Based on the available data, Malolactomycin A exhibits the following structural properties:
Molecular Formula and Mass
Malolactomycin A has the molecular formula C₆₃H₁₁₁N₃O₂₀, indicating its large and complex nature. This corresponds to a monoisotopic mass of approximately 1229.78 Da .
Structural Components
The structure features a 40-membered macrocyclic lactone ring with multiple stereocenters, hydroxyl groups, and methyl substituents. A distinctive feature is the presence of a malonic acid moiety attached via an ester linkage, which gives the compound part of its name . The compound also contains a guanidine group with N,N'-dimethyl substituents, connected via a long alkyl chain .
Structural Identifiers
The following table presents the key structural identifiers for Malolactomycin A:
Physicochemical Properties
Malolactomycin A demonstrates several important physicochemical properties that influence its behavior in biological systems and potential pharmaceutical applications.
Mass Spectrometry Data
The compound can be detected using various mass spectrometry techniques, with the following predicted mass-to-charge ratios (m/z) for different adducts:
| Adduct | m/z | Predicted Collision Cross Section (Ų) |
|---|---|---|
| [M+H]⁺ | 1230.7834 | 353.2 |
| [M+Na]⁺ | 1252.7653 | 354.6 |
| [M+NH₄]⁺ | 1247.8099 | 355.9 |
| [M+K]⁺ | 1268.7393 | 354.1 |
| [M-H]⁻ | 1228.7688 | 350.5 |
| [M+Na-2H]⁻ | 1250.7508 | 374.4 |
| [M]⁺ | 1229.7756 | 355.5 |
| [M]⁻ | 1229.7766 | 355.5 |
This mass spectrometry profile is valuable for analytical identification and characterization of the compound in complex mixtures .
Biosynthesis and Origin
Producing Organisms
Malolactomycin A is produced by Streptomyces species, soil-dwelling filamentous bacteria renowned for producing numerous bioactive secondary metabolites including antibiotics, antifungals, and anticancer compounds. The specific isolation and characterization of Malolactomycin A's producing strain would typically be reported in primary literature focused on this compound.
Comparison with Other Malolactomycins
Structural Differences
Malolactomycin A is part of a family that includes several related compounds. For instance, Malolactomycin C is described as the N-demethyl analogue of the malolactomycin family , suggesting that Malolactomycin A contains methyl groups at positions where Malolactomycin C has hydrogen atoms.
Activity Differences
The various malolactomycins appear to have overlapping but distinct biological activities:
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Malolactomycin C has moderate activity against selected fungi (Cladosporium, Botrytis, and Pyricularia)
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Malolactomycin D inhibits Ras signaling and suppresses MMP-1 and MMP-9 expression
A comprehensive comparison of activities across all malolactomycins would require additional research data specifically studying Malolactomycin A alongside its family members.
Research Methods and Techniques
Analytical Characterization Techniques
Several analytical techniques are typically employed for the characterization of complex natural products like Malolactomycin A:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Critical for structure elucidation, including determination of the connectivity and stereochemistry of the molecule. Both 1D NMR (¹H, ¹³C) and 2D NMR techniques (COSY, HSQC, HMBC, NOESY) are likely employed to fully characterize the compound's complex structure .
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Mass Spectrometry: Provides information about molecular weight and fragmentation patterns, assisting in structure confirmation. Various adducts and their collision cross sections have been predicted for Malolactomycin A, as detailed in section 2.1 .
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Infrared and Ultraviolet Spectroscopy: These techniques provide complementary structural information about functional groups and chromophores.
Biological Assay Methods
To evaluate the biological activities of malolactomycins, researchers typically employ various assays:
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Antifungal assays: Measuring zones of inhibition against fungal species like Botrytis, as has been reported for other malolactomycins .
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Ras signaling assays: As demonstrated with Malolactomycin D, assays measuring transcription from Ras-responsive elements can be used to evaluate effects on this important signaling pathway .
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Enzyme inhibition assays: Studies with Malolactomycin D have examined effects on MAP kinases (p38, JNK, ERK1/2) , suggesting similar assays might be valuable for characterizing Malolactomycin A.
Future Research Directions
Structure-Activity Relationship Studies
Given the complex structure of Malolactomycin A and the observed activities of related compounds, structure-activity relationship studies could help identify the specific structural features responsible for biological activities. Such studies might guide the development of simplified analogues with improved pharmacological properties.
Mechanism of Action Investigations
Further research into the precise mechanisms by which Malolactomycin A exerts its biological effects would enhance our understanding of this compound. If it shares Malolactomycin D's ability to inhibit Ras signaling, detailed studies of its interactions with specific components of this pathway would be valuable.
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